![molecular formula C13H11F3N2O2 B037596 Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 112055-34-2](/img/structure/B37596.png)
Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 1-phenyl-3-methyl-5-pyrazolone, a compound with a similar structure, has been achieved through the reaction of phenyl hydrazine and ethyl acetoacetate . Another method involves the use of diketene as a starting material .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported . Additionally, the cycloaddition of 1-sulfonyl and 1-sulfamoylsubstituted derivatives of 3,3,3-trifluoropropene to C-carbethoxy-N-phenylnitrilimine gives rise to 4-substituted ethyl 1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-3-carboxylates .
Scientific Research Applications
Agrochemical Industry
Pyrazoles, which include the compound , have potential applications in the agrochemical industry . They can be used in the development of pesticides due to their ability to interfere with the life cycle of pests .
Medicinal Chemistry
In the field of medicinal chemistry, pyrazoles are known to have anti-inflammatory properties . Therefore, “Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate” could potentially be used in the development of anti-inflammatory medications .
Antitumor Drugs
Pyrazoles also have potential applications as antitumor drugs . The trifluoromethyl group in the compound could enhance its biological activity, making it a potential candidate for cancer treatment .
DNA Targeting Agents
The compound could potentially be used as a DNA targeting agent . Similar compounds have been synthesized for this purpose, and the trifluoromethyl group could enhance the compound’s ability to bind with DNA .
Drug Research
The trifluoromethyl group in the compound could enhance its biological activity and increase its chemical or metabolic stability . This makes it a potential candidate for drug research, particularly in the development of new pharmaceuticals .
Fluorinated Fused-Ring Pyrazoles
Fluorinated fused-ring pyrazoles, which include the compound , may possess medicinally useful properties . These could include enhanced potency, selectivity, or metabolic stability compared to non-fluorinated compounds .
Future Directions
Pyrazolines and their analogs are pharmacologically active scaffolds. The pyrazoline moiety is present in several marketed molecules with a wide range of uses, which has established its importance in pharmaceutical and agricultural sectors, as well as in industry. Due to its broad-spectrum utility, scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry .
Mechanism of Action
Target of Action
Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is a pyrazole derivative. Pyrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets due to their ability to act as acids and bases . The trifluoromethyl group and a sulfur or phosphorus-containing functionality in the molecule can serve as effective building blocks in these reactions .
Biochemical Pathways
It’s known that tetrazoles, a class of compounds similar to pyrazoles, can act as isosteric substituents of various functional groups in the development of biologically active substances .
Pharmacokinetics
It’s known that tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , which might suggest a potential for bioavailability.
Result of Action
Pyrazole derivatives have been associated with a wide spectrum of biological activities and are active ingredients of numerous drugs .
Action Environment
It’s known that the synthesis of heterocyclic compounds can be carried out under various conditions, including solvent-free reactions, which are considered more environmentally friendly .
properties
IUPAC Name |
ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGRCTISRZQYRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920655 |
Source
|
Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |
CAS RN |
112055-34-2 |
Source
|
Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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